molecular formula C9H6F3NO2 B14262838 1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene CAS No. 136476-19-2

1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Cat. No.: B14262838
CAS No.: 136476-19-2
M. Wt: 217.14 g/mol
InChI Key: BOXWWFCXCCQRFT-UHFFFAOYSA-N
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Description

1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene is an organic compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.145 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoropropenyl group (-CF3) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene can be synthesized through the reaction of 1-iodo-3-nitrobenzene with 2-bromo-3,3,3-trifluoropropene . The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoropropenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and a suitable solvent such as ethanol.

    Substitution: Nucleophiles like amines or thiols, and a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 1-Amino-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoropropenyl group can influence the compound’s lipophilicity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene is unique due to its combination of a nitro group and a trifluoropropenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

136476-19-2

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

1-nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene

InChI

InChI=1S/C9H6F3NO2/c1-6(9(10,11)12)7-3-2-4-8(5-7)13(14)15/h2-5H,1H2

InChI Key

BOXWWFCXCCQRFT-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC(=CC=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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